2,3,4-Trimethoxy-6-methylphenol
Overview
Description
2,3,4-Trimethoxy-6-methylphenol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenol, characterized by the presence of three methoxy groups (-OCH3) and one methyl group (-CH3) attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxy-6-methylphenol can be achieved through several methods. One common method involves the methylation of 2,3,4-trihydroxy-6-methylphenol using dimethyl sulfate and potassium carbonate in acetone . The reaction is typically carried out under reflux conditions for 1.5 hours.
Another method involves the use of boron trifluoride diethyl etherate in benzene at 5°C for 0.5 hours . This method is often used in laboratory settings for small-scale synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step reactions with optimized conditions to ensure high yield and purity. For example, the compound can be synthesized by reacting 2,3,4-trimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Sodium tetrahydroborate in dimethyl sulfoxide at 100-110°C for 3 hours is often used.
Substitution: Reagents like dimethyl sulfate and potassium carbonate in acetone are used for methylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Trimethoxy-6-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-6-methylphenol involves its interaction with molecular targets and pathways in biological systems. The compound’s methoxy groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxyphenol: Lacks the methyl group at the 6-position.
2,3,5-Trimethoxy-6-methylphenol: Has a different substitution pattern on the benzene ring.
2,4,6-Trimethoxyphenol: Has methoxy groups at different positions on the benzene ring.
Uniqueness
2,3,4-Trimethoxy-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,4-trimethoxy-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJWQMNCJYWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502997 | |
Record name | 2,3,4-Trimethoxy-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39068-88-7 | |
Record name | 2,3,4-Trimethoxy-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.